molecular formula C27H23ClN2O4S B295627 2-[3-chloro-5-ethoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

2-[3-chloro-5-ethoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B295627
M. Wt: 507 g/mol
InChI Key: OZZVFRSYZYGUOJ-ULJHMMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-chloro-5-ethoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the family of thiazole benzimidazole derivatives and has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of 2-[3-chloro-5-ethoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and causing cell cycle arrest. In addition, this compound has also been shown to inhibit the growth of fungal and bacterial cells by disrupting their cell membrane.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce oxidative stress in cancer cells, leading to their death. In addition, this compound has also been reported to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Furthermore, it has been shown to disrupt the membrane potential of fungal and bacterial cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[3-chloro-5-ethoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in lab experiments is its potential use as a fluorescent probe for detecting metal ions in biological systems. However, one of the limitations is the lack of information regarding its toxicity and potential side effects.

Future Directions

There are several future directions for research on 2-[3-chloro-5-ethoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer, fungal, and bacterial infections. Another direction is to study its potential as a fluorescent probe for detecting metal ions in biological systems. Furthermore, future research could focus on the development of more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of 2-[3-chloro-5-ethoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been reported in the literature. It involves the reaction of 2-aminobenzimidazole with chloroacetic acid, followed by the reaction with ethyl bromoacetate. The resulting intermediate is then reacted with 3-phenoxypropyl bromide to form the desired compound.

Scientific Research Applications

2-[3-chloro-5-ethoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been studied for its potential application in medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. In addition, this compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.

Properties

Molecular Formula

C27H23ClN2O4S

Molecular Weight

507 g/mol

IUPAC Name

(2Z)-2-[[3-chloro-5-ethoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C27H23ClN2O4S/c1-2-32-23-16-18(15-20(28)25(23)34-14-8-13-33-19-9-4-3-5-10-19)17-24-26(31)30-22-12-7-6-11-21(22)29-27(30)35-24/h3-7,9-12,15-17H,2,8,13-14H2,1H3/b24-17-

InChI Key

OZZVFRSYZYGUOJ-ULJHMMPZSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)Cl)OCCCOC5=CC=CC=C5

SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)Cl)OCCCOC5=CC=CC=C5

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)Cl)OCCCOC5=CC=CC=C5

Origin of Product

United States

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